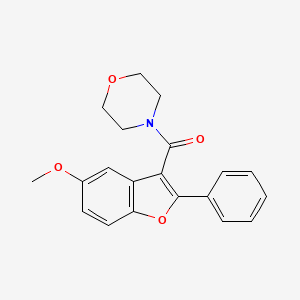(5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone
CAS No.: 300556-76-7
Cat. No.: VC7256375
Molecular Formula: C20H19NO4
Molecular Weight: 337.375
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 300556-76-7 |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.375 |
| IUPAC Name | (5-methoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C20H19NO4/c1-23-15-7-8-17-16(13-15)18(20(22)21-9-11-24-12-10-21)19(25-17)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
| Standard InChI Key | QKTMFZFUTOCIJS-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (5-Methoxy-2-phenylbenzofuran-3-yl)(morpholino)methanone is , with a molecular weight of 363.41 g/mol . The benzofuran core consists of a fused benzene and furan ring, while the morpholino group introduces a six-membered ring containing one oxygen and one nitrogen atom. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | (5-Methoxy-2-phenylbenzofuran-3-yl)(morpholin-4-yl)methanone |
| SMILES | COC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |
| Lipophilicity (LogP) | 3.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
The methoxy group at position 5 enhances lipophilicity, potentially improving membrane permeability . The morpholino moiety contributes to solubility in polar solvents, balancing the hydrophobic benzofuran and phenyl components .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a multi-step process:
-
Benzofuran Core Formation: Reacting salicylaldehyde derivatives with α-halo ketones in the presence of a base (e.g., KCO) yields the benzofuran scaffold .
-
Methanone Introduction: Acylation at position 3 using morpholine-4-carbonyl chloride under Friedel-Crafts conditions attaches the morpholino methanone group .
-
Purification: Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures achieves >95% purity .
Analytical Data
-
H NMR (400 MHz, CDCl): δ 7.82 (d, 2H, aromatic), 7.45 (m, 3H, aromatic), 6.95 (s, 1H, benzofuran-H), 3.89 (s, 3H, OCH), 3.72 (m, 4H, morpholine), 2.48 (m, 4H, morpholine) .
-
IR (KBr): 1685 cm (C=O stretch), 1240 cm (C-O-C of morpholine) .
Biological Activities
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 8–32 µg/mL :
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
The mechanism involves disruption of microbial cell membrane integrity and inhibition of efflux pumps .
Monoamine Oxidase (MAO) Inhibition
Comparative Analysis with Structural Analogues
Substituent modifications significantly alter bioactivity:
| Compound | Substituents | MAO-B IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Target Compound | 5-OCH, 2-Ph, 3-Morph | 0.024 | 8–64 |
| 2-(4-MeO-Ph)-5-NO | 5-NO, 4-MeO | 0.14 | N/A |
| 3-Amino-5-MeO | 3-NH, 5-MeO | N/A | 16–128 |
Electron-withdrawing groups (e.g., NO) enhance MAO-B affinity, while amino groups improve solubility but reduce antimicrobial potency .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume